molecular formula C7H8N2O4 B1457901 4-(2-Hydroxyethoxy)-3-nitropyridine CAS No. 859776-95-7

4-(2-Hydroxyethoxy)-3-nitropyridine

Cat. No.: B1457901
CAS No.: 859776-95-7
M. Wt: 184.15 g/mol
InChI Key: VXSWGQCWDQHEPC-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the third position and a hydroxyethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-3-nitropyridine typically involves the nitration of 4-(2-hydroxyethoxy)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)-3-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The hydroxyethoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-(2-Aminoethoxy)-3-nitropyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: 4-(2-Oxoethoxy)-3-nitropyridine.

Scientific Research Applications

4-(2-Hydroxyethoxy)-3-nitropyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biological molecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)-3-nitropyridine depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.

Comparison with Similar Compounds

4-(2-Hydroxyethoxy)-3-nitropyridine can be compared with other nitropyridine derivatives, such as:

    4-(2-Hydroxyethoxy)-2-nitropyridine: Similar structure but with the nitro group at the second position.

    4-(2-Hydroxyethoxy)-5-nitropyridine: Similar structure but with the nitro group at the fifth position.

    4-(2-Hydroxyethoxy)-3-aminopyridine: The nitro group is reduced to an amino group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.

Properties

IUPAC Name

2-(3-nitropyridin-4-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c10-3-4-13-7-1-2-8-5-6(7)9(11)12/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSWGQCWDQHEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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